molecular formula C11H19N B14360115 (2E)-N-Butylhepta-3,5-dien-2-imine CAS No. 90550-43-9

(2E)-N-Butylhepta-3,5-dien-2-imine

Cat. No.: B14360115
CAS No.: 90550-43-9
M. Wt: 165.27 g/mol
InChI Key: AYSCOVDKBWEGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-Butylhepta-3,5-dien-2-imine: is an organic compound characterized by its unique structure, which includes a butyl group attached to a hepta-3,5-dien-2-imine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-Butylhepta-3,5-dien-2-imine typically involves the reaction of hepta-3,5-dien-2-one with butylamine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the imine bond.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2E)-N-Butylhepta-3,5-dien-2-imine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: It can participate in substitution reactions, where the butyl group or the imine nitrogen can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: The corresponding amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: (2E)-N-Butylhepta-3,5-dien-2-imine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound can be used as a ligand in the study of enzyme mechanisms and protein-ligand interactions.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2E)-N-Butylhepta-3,5-dien-2-imine exerts its effects involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. The butyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets within proteins.

Comparison with Similar Compounds

    (2E)-N-Butylhepta-3,5-dien-2-one: Similar structure but with a ketone group instead of an imine.

    (2E)-N-Butylhepta-3,5-dien-2-amine: Similar structure but with an amine group instead of an imine.

Uniqueness: (2E)-N-Butylhepta-3,5-dien-2-imine is unique due to the presence of the imine group, which imparts distinct reactivity and interaction profiles compared to its ketone and amine analogs. The imine group allows for reversible covalent interactions, making it a valuable tool in various chemical and biological applications.

Properties

CAS No.

90550-43-9

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

N-butylhepta-3,5-dien-2-imine

InChI

InChI=1S/C11H19N/c1-4-6-8-9-11(3)12-10-7-5-2/h4,6,8-9H,5,7,10H2,1-3H3

InChI Key

AYSCOVDKBWEGJH-UHFFFAOYSA-N

Canonical SMILES

CCCCN=C(C)C=CC=CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.